ethyl 6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with ethyl alcohol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Industrial production also focuses on minimizing waste and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
Ethyl 6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
Indole Derivatives: Indole derivatives also possess a heterocyclic structure and are known for their diverse biological properties.
Uniqueness
Ethyl 6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of methoxy groups and the ethyl ester moiety differentiates it from other quinoline derivatives and influences its solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
ethyl 6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-4-20-14(17)9-6-13(16)15-10-7-12(19-3)11(18-2)5-8(9)10/h5,7,9H,4,6H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBUKHHVRYVFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)NC2=CC(=C(C=C12)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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